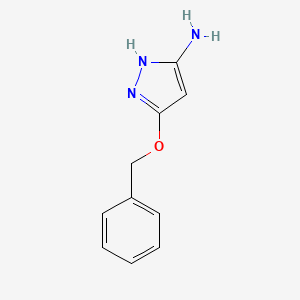

5-(benzyloxy)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxy-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-9-6-10(13-12-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMPAHAAODHNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NNC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569836 | |

| Record name | 3-(Benzyloxy)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000896-40-1 | |

| Record name | 3-(Benzyloxy)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Benzyloxy)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Benzyloxy 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their immediate electronic environment. For 5-(benzyloxy)-1H-pyrazol-3-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the pyrazole (B372694) ring, the amine group, and the exchangeable N-H proton of the pyrazole.

The pyrazole core itself contains one proton at the C4 position. The chemical shift of this proton is influenced by the electron-donating amine group at C3 and the electron-donating benzyloxy group at C5. Typically, protons on pyrazole rings appear in the range of δ 5.5-8.0 ppm. The C4-H proton in this specific molecule would likely appear as a singlet in the upfield region of this range due to the electronic effects of the adjacent substituents. The protons of the benzylic methylene (B1212753) (-CH₂-) group are expected to produce a singlet around δ 5.0-5.3 ppm. The five protons of the phenyl ring would appear as a multiplet, likely between δ 7.2 and 7.5 ppm. The amine (-NH₂) protons and the pyrazole N-H proton would show broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).

Expected ¹H NMR Chemical Shifts for this compound

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. In this compound, ten distinct carbon signals are expected. The carbons of the pyrazole ring (C3, C4, and C5) will have characteristic shifts, with C3 and C5 being significantly downfield due to their attachment to heteroatoms. The benzylic -CH₂- carbon typically resonates around 70 ppm, while the aromatic carbons of the phenyl ring appear between 127 and 137 ppm.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov While this compound has few coupled protons in its core structure, COSY would be useful to confirm the connectivity within the benzyl group's phenyl ring if the signals were well-resolved.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). nist.gov This is a powerful tool for assigning carbon signals. For instance, it would definitively link the pyrazole C4-H proton signal to the C4 carbon signal and the benzylic -CH₂- proton signal to its corresponding carbon signal. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). nist.gov This is critical for piecing together the molecular structure. Key HMBC correlations would be expected between the benzylic -CH₂- protons and the pyrazole C5 carbon, as well as the ipso-carbon of the phenyl ring. Correlations from the pyrazole C4-H proton to the C3 and C5 carbons would confirm the pyrazole ring structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the precise molecular formula of a compound from its exact mass. For this compound (C₁₀H₁₁N₃O), the predicted monoisotopic mass is 189.09021 Da. uni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ with a predicted m/z of 190.09749. uni.lu The observation of this ion with high mass accuracy would confirm the elemental composition.

Predicted HRMS Data for this compound Adducts

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated/adducted molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. nist.gov

For this compound, the MS/MS spectrum of the [M+H]⁺ ion (m/z 190.1) would be expected to show characteristic fragmentation patterns. A primary and highly probable fragmentation pathway would be the cleavage of the benzylic ether bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, or the loss of a neutral toluene (B28343) molecule after rearrangement. Another significant fragmentation would be the loss of the benzyl group to form a radical cation corresponding to 3-amino-1H-pyrazol-5-ol. Further fragmentation of the pyrazole ring itself would also be expected, yielding smaller characteristic ions. Analysis of these fragmentation pathways provides robust confirmation of the connectivity between the pyrazole, amine, and benzyloxy moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the pyrazole ring, the primary amine group, and the benzyl ether moiety.

Based on the analysis of related aminopyrazole and benzyl ether compounds, the following table summarizes the predicted significant IR absorption bands for this compound.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Primary Amine (NH₂) | Symmetric and Asymmetric Stretching | 3300-3500 |

| N-H (pyrazole ring) | Stretching | ~3150 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic, CH₂) | Stretching | 2850-2960 |

| C=N (pyrazole ring) | Stretching | 1620-1650 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ether) | Asymmetric Stretching | 1200-1275 |

| C-N (amine) | Stretching | 1250-1340 |

Data is predicted based on characteristic vibrational frequencies of similar functional groups in related molecules.

The presence of sharp bands in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibrations of the primary amine. The N-H stretch of the pyrazole ring is anticipated around 3150 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The stretching vibrations of the C=N and C=C bonds within the pyrazole and benzene (B151609) rings would appear in the 1450-1650 cm⁻¹ region. The characteristic asymmetric C-O stretching of the benzyl ether would likely be observed in the 1200-1275 cm⁻¹ range, while the C-N stretching of the amine group is expected between 1250 and 1340 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic systems—the pyrazole ring and the benzene ring of the benzyloxy group.

The principal electronic transitions anticipated for this compound are π → π* transitions, which are characteristic of aromatic and other unsaturated systems. The presence of the amino and benzyloxy substituents, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted pyrazole and benzene rings.

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| Pyrazole Ring | π → π | ~210-230 |

| Benzene Ring | π → π (E2-band) | ~220-240 |

| Benzene Ring | π → π* (B-band) | ~260-280 |

Data is predicted based on the UV-Vis spectra of related pyrazole and benzene derivatives.

The pyrazole ring itself typically exhibits a strong π → π* absorption band in the far UV region. The benzene ring of the benzyloxy group will show its characteristic E2-band and the fine-structured B-band. The conjugation and the electronic effects of the substituents on both rings will influence the exact position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Structure Determination

For related aminopyrazole derivatives, X-ray diffraction studies have revealed key structural features that can be extrapolated to this compound. These studies often show a planar pyrazole ring and specific hydrogen bonding patterns, such as intermolecular N-H···N interactions, which play a crucial role in the crystal packing.

A hypothetical crystallographic analysis of this compound would likely reveal the following:

Molecular Conformation: The relative orientation of the benzyloxy group with respect to the pyrazole ring.

Hydrogen Bonding: The formation of hydrogen bonds involving the amine group and the nitrogen atoms of the pyrazole ring, which would dictate the supramolecular architecture.

Crystal Packing: The arrangement of the molecules in the unit cell, which influences the physical properties of the solid.

A representative table of expected crystallographic parameters, based on similar structures, is provided below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 12 - 18 |

| β (°) | 90 - 105 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

Data is hypothetical and based on crystallographic data of structurally related aminopyrazole compounds.

Computational and Theoretical Chemistry Studies on 5 Benzyloxy 1h Pyrazol 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular stability, which collectively govern the compound's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of pyrazole (B372694) derivatives due to its favorable balance of computational cost and accuracy. For a molecule like 5-(benzyloxy)-1H-pyrazol-3-amine, DFT calculations would typically be employed to determine its optimized molecular geometry, corresponding to the minimum energy conformation.

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This level of theory is effective for calculating thermodynamic properties, electronic energies, and dipole moments. The calculations would predict key bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure represents a true energy minimum.

Illustrative Optimized Geometrical Parameters: The following table presents representative data that would be expected from a DFT/B3LYP optimization of this compound, based on studies of similar pyrazole structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | N1-N2 (pyrazole) | 1.34 |

| C3-N (amine) | 1.37 | |

| C5-O (ether) | 1.36 | |

| O-CH₂ (benzyl) | 1.43 | |

| Bond Angle (°) | N1-N2-C3 | 111.5 |

| N2-C3-C4 | 109.0 | |

| C4-C5-N1 | 105.0 | |

| Dihedral Angle (°) | C4-C5-O-CH₂ | 178.5 |

Note: This data is illustrative and intended to represent typical values obtained from DFT calculations for similar molecular structures.

Understanding the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, which are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the pyrazole and benzyl (B1604629) rings.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In the MEP map of this compound, negative potential (red/yellow regions) would be expected around the pyrazole nitrogen atoms and the oxygen atom of the benzyloxy group, indicating nucleophilic sites. Regions of positive potential (blue) would likely be found near the amine and pyrazole N-H protons.

Representative Frontier Molecular Orbital Energies:

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Electron-donating regions (pyrazole, amine) |

| LUMO | -0.95 | Electron-accepting regions |

| HOMO-LUMO Gap | 4.90 | Indicator of chemical stability |

Note: This data is representative and based on typical values for substituted pyrazole systems.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural elucidation and for validating experimental findings.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the same DFT level used for geometry optimization. The predicted shifts are generally reported relative to a standard, such as tetramethylsilane (TMS). Comparing calculated shifts with experimental data can confirm structural assignments. Studies on related pyrazole derivatives have shown a strong correlation between predicted and observed chemical shifts.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm):

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

Reaction Pathway Modeling and Transition State Analysis

While specific computational studies detailing the reaction pathway modeling and transition state analysis for this compound are not extensively available in the public domain, the reactivity of this molecule can be inferred from theoretical studies on the broader pyrazole class. Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions, identify the structures of transient intermediates, and calculate the energy barriers associated with transition states.

The reactivity of this compound is governed by the electronic properties of the pyrazole ring and its substituents: the electron-donating 3-amino group and the 5-benzyloxy group. The pyrazole ring itself is aromatic and possesses two nitrogen atoms, which influences the electron density distribution and the sites susceptible to electrophilic or nucleophilic attack.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating the tautomeric equilibrium of substituted pyrazoles. For this compound, tautomerism can influence which nitrogen atom is protonated and, consequently, the reactivity of the ring. Computational models can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. Studies on related 3(5)-substituted pyrazoles have shown that electron-donating groups at the C3 position can influence the basicity of the pyrazole ring. nih.gov

Electrophilic Aromatic Substitution:

Modeling of electrophilic aromatic substitution reactions on the pyrazole ring of this compound would likely show that the C4 position is the most favorable site for attack. This is a general feature of pyrazoles, and the presence of two activating groups (amino and benzyloxy) would further enhance the nucleophilicity of this position.

Transition state analysis for such a reaction would involve locating the transition state structure on the potential energy surface. This is a first-order saddle point connecting the reactants (pyrazole and electrophile) and the Wheland intermediate (the sigma complex). The calculated activation energy for this step provides insight into the reaction kinetics. Computational studies on similar systems often use methods like B3LYP with a suitable basis set to optimize the geometries of reactants, transition states, and products. researchgate.net

Table 1: Postulated Key Parameters in Reaction Pathway Modeling of this compound

| Parameter | Description | Predicted Influence on this compound |

| Tautomeric Equilibrium | The relative stability of the different tautomeric forms of the pyrazole ring. | The position of the N-H proton will influence the nucleophilicity of the ring nitrogens and the overall reactivity profile. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the nucleophilic and electrophilic centers of the molecule, respectively. | The HOMO is expected to be localized primarily on the pyrazole ring, particularly at the C4 position, indicating its susceptibility to electrophilic attack. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Calculations would likely show a relatively low activation energy for electrophilic substitution at the C4 position due to the activating substituents. |

| Transition State Geometry | The arrangement of atoms at the highest point of the reaction energy profile. | For electrophilic attack at C4, the transition state would involve the formation of a partial bond between the C4 carbon and the incoming electrophile. |

Development of Structure-Reactivity Models for the Pyrazole Scaffold

The pyrazole scaffold is a common feature in many biologically active compounds, leading to extensive efforts in developing structure-reactivity models to predict their properties and guide the design of new molecules. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity.

2D-QSAR:

Two-dimensional QSAR studies on pyrazole derivatives have been widely reported. researchgate.net These models use descriptors calculated from the 2D structure of the molecules, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These descriptors are then used to build a mathematical model, often using multiple linear regression (MLR) or machine learning algorithms like random forests, to predict the biological activity. journal-academia.com For instance, a 2D-QSAR model for a series of pyrazole derivatives might reveal that the presence of a hydrogen bond donor at a particular position is crucial for activity.

3D-QSAR:

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules. nih.govmdpi.commdpi.com In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated. These fields are then used as descriptors to build a QSAR model.

For the pyrazole scaffold, 3D-QSAR studies have been instrumental in designing potent inhibitors for various biological targets, including kinases and cyclooxygenase enzymes. nih.govresearchgate.net The resulting contour maps from CoMFA and CoMSIA analyses can visualize regions where bulky groups, positive or negative charges, or hydrophobic or hydrophilic moieties are favorable or unfavorable for activity, thus guiding the modification of the pyrazole core and its substituents.

5D-QSAR:

More advanced 5D-QSAR methodologies consider the induced-fit models of ligand-receptor binding, adding another layer of complexity and potential accuracy. nih.gov These models can account for the conformational changes that both the ligand and the receptor may undergo upon binding. For pyrazole derivatives targeting specific enzymes, 5D-QSAR can provide valuable insights into the dynamic nature of the interaction and help in the design of inhibitors with improved potency and selectivity. nih.gov

Table 2: Overview of QSAR Models Applied to the Pyrazole Scaffold

| QSAR Model Type | Key Features | Common Applications for Pyrazole Derivatives |

| 2D-QSAR | Uses 2D structural descriptors. Computationally less intensive. | Predicting general biological activities like antimicrobial or anticancer properties. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Considers the 3D structure and molecular fields. Provides visual feedback for drug design. | Designing specific enzyme inhibitors (e.g., kinase inhibitors, COX inhibitors). nih.govresearchgate.net |

| 5D-QSAR | Incorporates induced-fit models and multiple conformational states. | Refining the design of highly potent and selective inhibitors by considering receptor flexibility. nih.gov |

The development of these structure-reactivity models is a continuous effort in medicinal chemistry. For a molecule like this compound, these models could be used to predict its potential biological activities and to design derivatives with enhanced properties by suggesting modifications to the benzyloxy and amino substituents, or by introducing new functional groups on the pyrazole ring.

Role As a Building Block and Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The trifunctional nature of 5-aminopyrazoles, possessing nucleophilic centers at the exocyclic amino group (5-NH2), the ring nitrogen (1-NH), and the ring carbon (4-CH), makes them ideal precursors for the synthesis of fused heterocyclic systems. nih.gov The reactivity order is typically the 5-NH2 > 1-NH > 4-CH, which allows for regioselective reactions. nih.gov 5-(benzyloxy)-1H-pyrazol-3-amine is extensively utilized in cyclocondensation reactions with 1,3-dielectrophiles and other suitable reagents to construct a variety of fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgresearchgate.netnih.gov

Pyrazolo[1,5-a]pyrimidines: These fused heterocycles are considered purine analogues and are of significant interest in medicinal chemistry. ias.ac.in The synthesis often involves the reaction of a 5-aminopyrazole derivative with various β-dicarbonyl compounds or their equivalents. For instance, reacting 5-aminopyrazoles with reagents like diethyl malonate leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov Microwave-assisted synthesis has been shown to be an effective method for these cyclization reactions, often leading to improved yields and shorter reaction times. nih.govrsc.org The reaction of 3-amino-1H-pyrazole-4-carbonitriles with enaminonitriles in acetic acid can selectively yield pyrazolo[1,5-a]pyrimidines. mdpi.com

Pyrazolo[3,4-d]pyrimidines: This class of compounds is another important heterocyclic system synthesized from 5-aminopyrazole precursors. semanticscholar.org A common synthetic route involves the cyclization of an ortho-amino ester or nitrile of a pyrazole (B372694) with various nitriles or other one-carbon synthons. nih.gov These reactions can be performed under both conventional heating and microwave irradiation, with the latter often providing advantages in terms of reaction speed and efficiency. nih.gov

Pyrazolo[3,4-b]quinolines: The synthesis of this tricyclic system can be achieved by reacting 5-aminopyrazoles with substituted quinoline precursors or through multicomponent reactions involving an aromatic amine, a 4-substituted pyrazole derivative, and another component. mdpi.comnih.gov

| Heterocyclic System | Typical Reagents | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyl compounds, Enaminonitriles | Cyclocondensation | ias.ac.innih.govmdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Ortho-amino pyrazole esters/nitriles + Nitriles | Cyclization | semanticscholar.orgnih.gov |

| Pyrazolo[3,4-b]quinolines | Aromatic amines, 4-formylpyrazoles | Condensation/Cyclization | mdpi.com |

Application in Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a cornerstone of modern medicinal and combinatorial chemistry. nih.govub.edu 5-aminopyrazoles, including this compound, are excellent substrates for MCRs due to their multiple reactive sites, enabling the rapid generation of molecular diversity from simple starting materials. researchgate.netrug.nl This approach is highly valued for the synthesis of compound libraries for high-throughput screening and drug discovery. rug.nl

The use of 5-aminopyrazoles in MCRs allows for the efficient, one-pot synthesis of complex fused heterocyclic scaffolds. nih.govbeilstein-journals.org For example, a three-component reaction between a 5-aminopyrazole, an aldehyde, and a β-ketonitrile can yield highly substituted pyrazolo[3,4-b]pyridine derivatives. nih.gov Similarly, reactions involving 5-aminopyrazoles, arylaldehydes, and cyclic ketones or other active methylene (B1212753) compounds have been developed to produce diverse libraries of pyrazolo-fused pyridines and other related structures. nih.govresearchgate.net The operational simplicity, high atom economy, and ability to generate structural complexity in a single step make MCRs with 5-aminopyrazoles a powerful tool for library synthesis. nih.gov A Rhodium(III)-catalyzed C–H activation/cyclization cascade has been developed for the combinatorial synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amines and alkynoates in a one-pot [5 + 1] annulation reaction. rsc.org

| Number of Components | Reactant Types | Resulting Scaffold | Reference |

|---|---|---|---|

| Three | 5-Aminopyrazole, Aldehyde, β-Ketonitrile | Pyrazolo[3,4-b]pyridines | nih.gov |

| Three | 5-Aminopyrazole, Arylaldehyde, Cyclic Ketone | Macrocyclane-fused Pyrazolo[3,4-b]pyridines | nih.govresearchgate.net |

| Three | 5-Aminopyrazole, Arylaldehyde, Indandione | Pyrazolo[3,4-b]pyridines | nih.gov |

| Two | Phenyl-1H-pyrazol-5-amine, Alkynoate | Pyrazolo[1,5-a]quinazolines | rsc.org |

Utility in the Synthesis of Specialty Chemicals and Functional Materials

The pyrazole nucleus is a key component in various specialty chemicals and functional materials, and this compound serves as a crucial precursor for their synthesis. The unique electronic and structural properties of pyrazole derivatives make them suitable for applications in materials science, particularly in optoelectronics.

One significant application is in the development of Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.com Pyrazoline derivatives, which can be synthesized from pyrazole precursors, are known for their strong fluorescence, high quantum yields, and charge-transporting capabilities. researchgate.net These properties make them excellent candidates for use as emissive materials or hole-transport layers in OLED devices. researchgate.netnih.gov The incorporation of carbazole and imidazole moieties, which can be linked to a pyrazole core, has been shown to produce bipolar, blue-emitting materials suitable for non-doped deep-blue OLEDs. nih.gov Iridium(III) complexes incorporating pyrazole-derived ligands have also been successfully used to create highly efficient OLEDs with narrow emission bandwidths. rsc.org

Beyond OLEDs, pyrazole derivatives are integral to the synthesis of other specialty chemicals, including various inhibitors for biological targets, which are foundational in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.net

Ligand Design and Coordination Chemistry Applications of Pyrazole Derivatives

Pyrazole and its derivatives are exceptional ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can coordinate with metal ions. researchgate.netresearchgate.net The N-unsubstituted pyrazole ring can act as a proton-responsive unit, which is crucial for creating metal-ligand cooperative catalysts. nih.gov The benzyloxy group in this compound can be retained or modified to tune the steric and electronic properties of the resulting ligand, influencing the stability, reactivity, and catalytic activity of the corresponding metal complex. chemrxiv.org

Pyrazole-based ligands can coordinate to transition metals in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of mononuclear or polynuclear complexes. researchgate.netuniversiteitleiden.nl These coordination compounds have found applications in diverse areas, including:

Homogeneous Catalysis: Metal complexes with pyrazole-derived ligands are effective catalysts for a range of organic transformations. For example, copper complexes with pyrazole-based ligands exhibit excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.com Manganese and cobalt complexes have been used as catalysts for the oxidation of cyclohexane. nih.govrsc.org Ruthenium and iridium complexes featuring protic pyrazole ligands have been applied to the hydrogenation of carbon dioxide and the hydroamination of alkenes. nih.gov

Bioinorganic Modeling: The ability of pyrazole ligands to form stable complexes with metals like copper and iron makes them useful for modeling the active sites of metalloenzymes. nih.govresearchgate.net

Materials Science: The magnetic and photophysical properties of metal complexes with pyrazole ligands are of interest for the development of new materials. universiteitleiden.nl

The design of multidentate "scorpionate" or pincer-type ligands incorporating pyrazole units has been a particularly fruitful area of research, yielding highly stable and catalytically active metal complexes. researchgate.netnih.gov

Development of Novel Organic Reactions Utilizing this compound as a Reagent

While often considered a building block that is incorporated into the final product, the inherent reactivity of this compound allows it to function as a key reagent that drives the formation of complex products in novel organic reactions. Its polyfunctional nature enables it to participate in reaction cascades where multiple bonds are formed in a single operation.

The aminopyrazole moiety is a potent binucleophile. The exocyclic amine and the endocyclic nitrogen can both participate in reactions, leading to different isomeric products depending on the reaction conditions and the electrophile used. This differential reactivity is exploited in the synthesis of fused heterocycles. For example, the reaction of 5-aminopyrazoles with enaminones can lead to either pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, depending on which nitrogen atom initiates the cyclization. beilstein-journals.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While methods for synthesizing 5-aminopyrazoles are established, the development of novel, more sustainable synthetic routes for 5-(benzyloxy)-1H-pyrazol-3-amine remains a key area of interest. beilstein-journals.orgnih.gov Current syntheses often rely on traditional methods that may involve harsh conditions or generate significant waste. nih.gov Future research should focus on "green" chemistry principles to devise more environmentally friendly and efficient protocols. nih.govresearchgate.net

Key areas for exploration include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields, offering a greener alternative to conventional heating. nih.gov

Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and can lead to cleaner products. nih.gov

Catalytic approaches: The use of recyclable and non-toxic catalysts, such as ammonium (B1175870) chloride or heterogeneous catalysts, can enhance the sustainability of the synthesis. jetir.org

One-pot syntheses: Designing multi-component reactions where starting materials are converted to the final product in a single step simplifies procedures and reduces waste. nih.gov

Aqueous-based methods: Utilizing water as a solvent is a highly desirable green approach. thieme-connect.com

Recent advancements in the synthesis of pyrazole (B372694) derivatives have highlighted the use of various catalysts like CeO2/CuO@GQDs@NH2 nanocomposites and environmentally benign methods like using cetyltrimethylammonium bromide (CTAB) in water. thieme-connect.com Adapting such innovative strategies for the synthesis of this compound could lead to more efficient and sustainable production.

Exploration of Underutilized Reactivity Modes for the Amine and Benzyloxy Groups

The amine and benzyloxy groups of this compound offer a wealth of reactivity that has yet to be fully exploited. The aromatic nature of the pyrazole ring influences the chemical behavior of these functional groups. nih.gov

Amine Group Reactivity: The amine group at the 3-position is a versatile handle for further functionalization. nih.gov While standard N-acylation and N-alkylation reactions are common, future research could explore:

N-Arylation reactions: Catalytic methods for N-arylation can introduce diverse aromatic substituents, expanding the chemical space of derivatives. lifechemicals.com

Reductive amination: One-pot reductive amination with aldehydes or ketones can efficiently generate secondary and tertiary amine derivatives. mdpi.com

Sulfonamidation: The synthesis of novel pyrazole-based benzenesulfonamides can be achieved through reactions with sulfonyl chlorides. mdpi.com

Benzyloxy Group Reactivity: The benzyloxy group, while often used as a protecting group, can also participate in various transformations.

De-benzylation and subsequent functionalization: Cleavage of the benzyl (B1604629) group would unmask a hydroxyl group, which can then be used for further derivatization, such as etherification or esterification.

Oxidative reactions: The benzyloxy group can potentially be oxidized under specific conditions.

Formal oxygen insertion: Innovative methods, such as those demonstrated in Suzuki-Miyaura couplings, could potentially be adapted for formal oxygen insertion, leading to novel ether linkages. acs.org

A theoretical understanding of the reactivity of the pyrazole ring and its substituents, using computational methods like Density Functional Theory (DFT), can guide the exploration of these underutilized reactivity modes. scholaris.caresearchgate.net

Integration into Advanced Catalytic Methodologies

The unique electronic properties of the pyrazole scaffold make it an attractive candidate for integration into advanced catalytic methodologies.

Photoredox Catalysis: The ability of pyrazole derivatives to participate in electron transfer processes makes them suitable for photoredox-catalyzed reactions. This could enable novel transformations that are not accessible through traditional thermal methods.

Electrochemistry: The electrochemical oxidation and reduction of pyrazole derivatives have been studied, suggesting their potential in electrosynthesis. mdpi.comresearchgate.netresearchgate.net Applying these principles to this compound could lead to environmentally friendly methods for its functionalization, such as electrooxidative C-H halogenation or thiocyanation. mdpi.com

Computational Design and Prediction of Novel Derivatives with Tunable Properties

Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel this compound derivatives. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) studies: 2D and 3D-QSAR models can be developed to predict the biological activity of new derivatives against various targets, such as cancer cell lines. nih.gov This approach can guide the synthesis of compounds with enhanced potency.

Molecular docking: Docking simulations can predict the binding modes of derivatives within the active sites of enzymes or receptors, providing insights into structure-activity relationships. nih.govrsc.org

Molecular dynamics simulations: These simulations can explore the dynamic behavior and conformational flexibility of derivatives, which is crucial for understanding their interactions with biological targets. eurasianjournals.comrsc.org

DFT Calculations: Quantum mechanical calculations can be used to predict molecular properties, such as electronic structure and reactivity, which can inform the design of new materials with specific electronic or optical properties. researchgate.net

By leveraging these computational approaches, researchers can prioritize the synthesis of derivatives with the highest potential for desired applications, saving time and resources.

Expanding the Scope of this compound as a Versatile Synthetic Platform

The inherent functionality of this compound makes it a valuable building block for the synthesis of more complex molecules and materials. lifechemicals.comnih.gov

Drug Discovery: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.commdpi.com The amine and benzyloxy groups of the title compound can be readily modified to generate libraries of derivatives for screening against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. nih.govnih.govrsc.org

Materials Science: Functionalized pyrazoles have applications in materials science, including the development of polymers and fluorescent probes. lifechemicals.comnih.gov The benzyloxy group, in particular, can influence the photophysical properties of derivatives, making them candidates for bioimaging applications. nih.gov

Coordination Chemistry: Pyrazole derivatives are excellent ligands for transition metals, with applications in catalysis and supramolecular chemistry. lifechemicals.commdpi.com The nitrogen atoms of the pyrazole ring and the exocyclic amine group can coordinate to metal centers, leading to the formation of novel complexes with interesting catalytic or material properties.

By systematically exploring the derivatization of its functional groups, this compound can serve as a versatile platform for the creation of a diverse array of molecules with potential applications across various scientific disciplines.

Q & A

Q. Key characterization methods :

- IR spectroscopy : NH bands appear at ~3448 cm⁻¹ and ~3278 cm⁻¹ .

- 1H NMR : Signals for CH3 (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and exchangeable NH groups (δ 4.5–5.5 ppm) confirm structural motifs .

What spectroscopic techniques are critical for confirming the structure of this compound?

Q. Basic

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

- Solvent selection : Aprotic solvents (e.g., DMF) under anhydrous conditions enhance salt formation (e.g., ammonium halides) .

- Catalysis : Acidic conditions (e.g., p-TSA in ionic liquids) improve regioselectivity in heterocyclic condensations .

- Temperature control : Stepwise heating (40–80°C) minimizes side reactions during hydrazine additions .

Case study : Using ethanol instead of water for hydrazine reactions increased yield from 70% to 79% .

How can contradictions between computational predictions and experimental data (e.g., NMR shifts) be resolved?

Q. Advanced

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms .

- Crystallographic validation : X-ray diffraction (SHELXL) resolves ambiguities in bond lengths and angles .

- Solvent effects : Account for solvent polarity in computational models to align predicted vs. observed IR bands .

How is X-ray crystallography applied to determine the molecular geometry of this compound?

Q. Advanced

- Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) at low temperature (100 K) reduces thermal motion artifacts .

- Refinement (SHELXL) : Use restraints for NH groups and torsional angles to model dynamic disorder in the benzyloxy moiety .

- Validation : Check R-factor (<5%) and electron density maps for missing H atoms or solvent molecules .

What purification strategies ensure high purity of this compound?

Q. Basic

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystalline product .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) elutes polar impurities .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve closely related analogs .

How does structural modification of the benzyloxy group affect biological activity in SAR studies?

Q. Advanced

Example : Replacing benzyloxy with 3,4-dichlorophenyl increased antibacterial activity by 4-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.